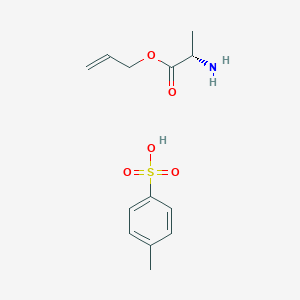
methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine and pharmacology, due to its unique chemical properties and mechanism of action. In
Mécanisme D'action
The mechanism of action of methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride is not fully understood, but it is believed to work through the inhibition of certain enzymes and the modulation of certain signaling pathways. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as potential applications in the treatment of neurodegenerative diseases. Specifically, this compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in the regulation of inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride has several advantages and limitations for lab experiments. One of the advantages of this compound is its unique chemical properties and mechanism of action, which make it a promising candidate for the development of new drugs and therapies. However, one of the limitations of this compound is its limited availability and the specialized knowledge and equipment required to produce it.
Orientations Futures
There are several future directions for research on methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride. One direction is to further explore the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another direction is to develop new drugs and therapies based on the unique chemical properties of this compound. Additionally, future research could focus on improving the synthesis method of this compound and making it more widely available for scientific research. Overall, the potential applications and future directions for research on this compound make it a promising area of study for the scientific community.
Méthodes De Synthèse
Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride can be synthesized through a multi-step process involving the reaction of several chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available and requires specialized knowledge and equipment to produce.
Applications De Recherche Scientifique
Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride has been the subject of much scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine and pharmacology. Specifically, this compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9;/h2-6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXNNNFHCYTGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(N1)CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-indole-5-carboxamide](/img/structure/B2621348.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2621350.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2621353.png)
![3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone](/img/structure/B2621354.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2621356.png)
![3,3'-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2621357.png)
![2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2621358.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2621362.png)
![Ethyl 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2621363.png)

